molecular formula C27H29N7O3S2 B14113332 7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

Cat. No.: B14113332
M. Wt: 563.7 g/mol
InChI Key: CYBQIBFUHRPUFT-UHFFFAOYSA-N
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Description

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and piperazine moieties.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction and conditions used. .

Scientific Research Applications

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzothiazole and piperazine derivatives. Compared to these compounds, 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C27H29N7O3S2

Molecular Weight

563.7 g/mol

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C27H29N7O3S2/c1-31-23-22(24(35)30-26(31)36)34(12-5-17-38-27-28-20-6-3-4-7-21(20)39-27)25(29-23)33-15-13-32(14-16-33)18-8-10-19(37-2)11-9-18/h3-4,6-11H,5,12-17H2,1-2H3,(H,30,35,36)

InChI Key

CYBQIBFUHRPUFT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCCSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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